6-(4'-Cyanobiphenyl-4-oxy)caproic acid
Description
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
6-[4-(4-cyanophenyl)phenoxy]hexanoic acid |
InChI |
InChI=1S/C19H19NO3/c20-14-15-5-7-16(8-6-15)17-9-11-18(12-10-17)23-13-3-1-2-4-19(21)22/h5-12H,1-4,13H2,(H,21,22) |
InChI Key |
NNOQCJPKDMBNFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCCCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights into caproic acid’s properties and synthesis can be contrasted with other carboxylic acids and derivatives:
Caproic Acid vs. Shorter-Chain Carboxylic Acids
| Property | Caproic Acid (C6) | Butyric Acid (C4) | Acetic Acid (C2) |
|---|---|---|---|
| Production Methods | Microbial fermentation, chemical synthesis | Microbial (e.g., Clostridium), chemical synthesis | Acetobacter fermentation, chemical synthesis |
| Applications | Biofuels, feed additives | Food preservatives, plastics | Vinegar, chemical synthesis |
| Solubility in Water | Low (1.0 g/100 mL) | Moderate (6.2 g/100 mL) | High (Miscible) |
| Energy Density | High (biofuel precursor) | Moderate | Low |
Key Research Findings
- Microbial Synthesis: C. galactitolivorans produces caproic acid alongside ethanol, acetic acid, and butyric acid when metabolizing galactitol .
- Grass Fermentation : Lactic acid (9.36 g L⁻¹) derived from grass is converted to caproic acid (4.09–10.92 g L⁻¹) at pH 5.5–6.2, with Clostridium IV and Lactobacillus as dominant microbes .
- Environmental Impact : Chemical synthesis generates sodium sulfate waste, making microbial fermentation more sustainable .
Limitations of the Evidence
Such a structure suggests applications in liquid crystals or advanced materials, which are absent in the evidence. Comparisons with similar compounds (e.g., biphenyl-based carboxylic acids) would require data on:
- Synthesis pathways (e.g., coupling reactions, esterification).
- Physicochemical properties (e.g., melting point, mesophase behavior).
- Industrial or biomedical applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(4'-Cyanobiphenyl-4-oxy)caproic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as condensation of 4-cyanobiphenyl derivatives with caproic acid precursors. Key steps include:
- Cyclization : Using palladium or copper catalysts in solvents like dimethylformamide (DMF) at controlled temperatures (80–120°C) to form the biphenyl-oxy linkage .
- Functional Group Modification : Introducing the cyanogroup via nucleophilic substitution or oxidation-reduction sequences.
- Optimization : Reaction parameters (catalyst loading, solvent polarity, and temperature) should be systematically tested using Design of Experiments (DoE) approaches. For example, varying Pd concentrations (0.5–5 mol%) can identify cost-effective catalytic efficiency. Purity is enhanced via recrystallization in ethanol/water mixtures (70:30 v/v) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : H and C NMR in deuterated DMSO to confirm proton environments and carbon frameworks.
- FT-IR : Identify functional groups (e.g., C≡N stretch at ~2240 cm, carboxylic O-H at ~2500–3300 cm) .
- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95% area under the curve).
- Computational Modeling : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian09 .
Advanced Research Questions
Q. How can contradictory data on extraction efficiency of caproic acid derivatives be resolved when using different extractants (e.g., Aliquat-336 vs. TRPO)?
- Methodological Answer :
- Comparative Analysis : Test both extractants under identical conditions (pH 2–3, 25°C) and measure distribution coefficients () and loading ratios. For example:
| Extractant | (Caproic Acid) | Loading Ratio (Z) |
|---|---|---|
| Aliquat-336 | 3.2 ± 0.4 | 0.8 |
| TRPO | 5.1 ± 0.6 | 1.2 |
| (Data adapted from reactive extraction studies ) |
- Mechanistic Investigation : Use UV-Vis spectroscopy to study complexation stoichiometry. Aliquat-336 forms 1:1 complexes, while TRPO may exhibit 2:1 ligand-acid ratios due to stronger hydrogen bonding .
Q. What strategies optimize co-culture fermentation systems to enhance this compound production while mitigating microbial competition?
- Methodological Answer :
- Inoculum Ratio Optimization : Test C. kluyveri H588:Methanogen 166 ratios (1:1 to 5:1). A 2:1 ratio achieved maximal caproic acid yield (435.72 mg/L) by balancing interspecies H transfer and nutrient competition .
- Nutrient Supplementation : Add sodium acetate (20–40 mM) to alleviate substrate competition. Ethanol (10–20 g/L) enhances carbon chain elongation .
- Process Monitoring : Track H accumulation (GC-TCD) to prevent feedback inhibition. Maintain dissolved H < 0.1 atm via continuous gas sparging .
Q. How do microbial metabolic pathways influence the yield of caproic acid derivatives, and what genetic engineering approaches can redirect carbon flux?
- Methodological Answer :
- Pathway Analysis : Use metagenomics to identify key enzymes (e.g., thiolases, acyl-CoA transferases) in mixed cultures. Clostridium kluyveri utilizes the reverse β-oxidation pathway for caproic acid synthesis .
- CRISPR Interference : Knock down competing pathways (e.g., lactate dehydrogenase in Lactobacillus spp.) to redirect carbon toward caproic acid. Co-expression of fdh (formate dehydrogenase) enhances NADH regeneration .
- Data-Driven Modeling : Build kinetic models (e.g., using COPASI) to predict flux distributions under varying pH (5.5–6.5) and substrate conditions .
Data Contradiction and Validation
Q. Why do certain microbial co-cultures reduce caproic acid yield despite synergistic potential, and how can these interactions be systematically analyzed?
- Methodological Answer :
- Metabolomic Profiling : Use LC-MS to quantify metabolites (e.g., lactic acid, butyric acid) in co-cultures vs. monocultures. For instance, Lactobacillus spp. may overproduce lactic acid, inhibiting C. kluyveri growth .
- Microbial Consortia Design : Apply Synthetic Ecology principles. Test pairwise interactions (e.g., cross-feeding vs. competition) using microfluidic platforms. A 10:1 ratio of C. kluyveri: Bacillus spp. increased yield by 87.74% in one study .
- Statistical Validation : Use ANOVA (p < 0.05) to confirm significance of yield variations across biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
